molecular formula C16H16N2O5S2 B4397411 N-(4-methoxyphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide

N-(4-methoxyphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide

Cat. No. B4397411
M. Wt: 380.4 g/mol
InChI Key: BCVNCRQCJLEGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide, also known as NSC745887, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, NSC745887 has been found to have unique properties that make it a promising candidate for cancer therapy.

Mechanism of Action

N-(4-methoxyphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide works by targeting the microtubule network in cancer cells. Microtubules are essential for cell division, and this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis. This compound has been found to bind to the colchicine site on tubulin, which is a protein that makes up the microtubule network. This binding leads to the destabilization of microtubules, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle. This compound has also been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have potent anticancer properties. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide. One area of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to investigate the safety and efficacy of this compound in clinical trials. Additionally, researchers could explore the potential use of this compound in combination with other anticancer drugs to enhance its effectiveness. Finally, researchers could investigate the mechanism of action of this compound in more detail to gain a better understanding of how it works and how it can be optimized for cancer therapy.

Scientific Research Applications

N-(4-methoxyphenyl)-2-nitro-N-3-thietanylbenzenesulfonamide has been studied extensively for its potential use in cancer therapy. It has been found to have anticancer properties that make it a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-nitro-N-(thietan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-23-14-8-6-12(7-9-14)17(13-10-24-11-13)25(21,22)16-5-3-2-4-15(16)18(19)20/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVNCRQCJLEGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CSC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.